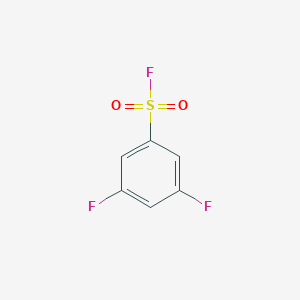

3,5-Difluorobenzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

3,5-difluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGATZXHCCSYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557207 | |

| Record name | 3,5-Difluorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115650-77-6 | |

| Record name | 3,5-Difluorobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Studies of 3,5 Difluorobenzene 1 Sulfonyl Fluoride Derivatives

Nucleophilic Substitution at the Sulfur(VI) Electrophilic Center

Nucleophilic substitution at the sulfur(VI) center of 3,5-Difluorobenzene-1-sulfonyl fluoride (B91410) is a key transformation for the synthesis of a diverse range of derivatives. The strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring and the fluorine atom directly attached to the sulfur atom makes the sulfur center highly electrophilic and prone to attack by nucleophiles. The mechanisms of these substitution reactions are influenced by the nature of the nucleophile and the reaction conditions.

Direct Substitution Pathways (e.g., Sₙ2-like Mechanisms)

The most common pathway for the reaction of sulfonyl fluorides with nucleophiles is a direct, one-step substitution mechanism analogous to the Sₙ2 reaction at a carbon center. In this concerted process, the nucleophile attacks the electrophilic sulfur atom, leading to the simultaneous breaking of the sulfur-fluorine bond and the formation of a new bond between the sulfur and the nucleophile. This pathway typically results in an inversion of the stereochemical configuration at the sulfur center, if it is chiral. The transition state for this reaction is thought to involve a trigonal bipyramidal geometry around the sulfur atom.

Elimination-Addition Mechanisms Involving Trigonal Bipyramidal Intermediates

While direct substitution is common, an alternative elimination-addition mechanism has been proposed, particularly with strong bases or in specific solvent systems. This pathway involves the initial formation of a trigonal bipyramidal intermediate. Evidence for such intermediates has been observed in the alkaline hydrolysis of related compounds like β-sultams. In this mechanism, the nucleophile adds to the sulfur atom to form the trigonal bipyramidal intermediate, which can then eliminate the fluoride ion to generate a transient, highly reactive sulfonylium ion. Subsequent attack by a nucleophile on this intermediate leads to the final product.

Reaction with Oxygen-Based Nucleophiles (e.g., Alcohols, Silyl (B83357) Ethers)

3,5-Difluorobenzene-1-sulfonyl fluoride reacts with oxygen-based nucleophiles such as alcohols and silyl ethers to form the corresponding sulfonate esters. These reactions often require the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity. In the case of silyl ethers, a fluoride source, such as a fluoride salt, can act as a catalyst by activating the silyl ether.

A plausible reaction mechanism involves the formation of a sulfonate ester intermediate through a Sulfur(VI)-Fluoride exchange (SuFEx) reaction. For instance, in a SuFEx-mediated deoxyazidation of alcohols utilizing benzene-1,3-disulfonyl fluoride, a similar sulfonate intermediate is formed. This suggests that the reaction of 3,5-Difluorobenzene-1-sulfonyl fluoride with an alcohol likely proceeds through the formation of a 3,5-difluorobenzenesulfonate ester.

| Nucleophile | Reagents | Product | Yield (%) |

| Primary Alcohol | 3,5-Difluorobenzene-1-sulfonyl fluoride, Base | Alkyl 3,5-difluorobenzenesulfonate | Data not available |

| Aryl Silyl Ether | 3,5-Difluorobenzene-1-sulfonyl fluoride, Fluoride catalyst | Aryl 3,5-difluorobenzenesulfonate | Data not available |

Reaction with Nitrogen-Based Nucleophiles (e.g., Amines)

The reaction of 3,5-Difluorobenzene-1-sulfonyl fluoride with primary and secondary amines readily yields the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrofluoric acid byproduct. The high reactivity of the sulfonyl fluoride group allows for the efficient formation of the sulfonamide bond under mild conditions. 3,5-Difluorobenzenesulfonyl chloride, a related compound, is known to react with N,N-diethylamine and N-phenylamine to form the respective sulfonamides, suggesting a similar reactivity pattern for the sulfonyl fluoride.

| Amine | Reagents | Product | Yield (%) |

| Primary Amine (R-NH₂) | 3,5-Difluorobenzene-1-sulfonyl fluoride, Base | N-Alkyl-3,5-difluorobenzenesulfonamide | Data not available |

| Secondary Amine (R₂NH) | 3,5-Difluorobenzene-1-sulfonyl fluoride, Base | N,N-Dialkyl-3,5-difluorobenzenesulfonamide | Data not available |

Reaction with Carbon Nucleophiles (e.g., Organometallic Reagents, Enolates)

| Carbon Nucleophile | Reagents | Product | Yield (%) |

| Aryl Grignard Reagent (ArMgX) | 1. SO₂F₂ 2. Quench | Aryl 3,5-difluorophenyl sulfone | Data not available |

| Alkyl Lithium (R-Li) | 3,5-Difluorobenzene-1-sulfonyl fluoride | Alkyl 3,5-difluorophenyl sulfone | Data not available |

Hydrolytic Stability and pH-Dependent Reactivity

Aryl sulfonyl fluorides are generally characterized by their significant stability towards hydrolysis compared to their sulfonyl chloride counterparts. This stability is a key feature that makes them valuable reagents in organic synthesis, particularly in aqueous environments. However, their stability is not absolute and is dependent on the pH of the medium.

Under neutral or acidic conditions, 3,5-Difluorobenzene-1-sulfonyl fluoride is expected to be relatively stable. As the pH increases, the rate of hydrolysis is expected to increase due to the higher concentration of the more nucleophilic hydroxide (B78521) ion. The mechanism of hydrolysis likely proceeds through a nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic sulfur atom. The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring would be expected to enhance the electrophilicity of the sulfur center, potentially increasing its susceptibility to hydrolysis compared to unsubstituted benzenesulfonyl fluoride, though specific kinetic data for 3,5-Difluorobenzene-1-sulfonyl fluoride is not available in the provided search results.

Influence of Aromatic Ring Substituents (e.g., 3,5-Difluoro Pattern) on Reactivity and Selectivity

The reactivity of aryl sulfonyl fluorides is significantly modulated by the electronic properties of substituents on the aromatic ring. The 3,5-difluoro substitution pattern on 3,5-Difluorobenzene-1-sulfonyl fluoride serves as a prime example of electronic tuning to enhance reactivity. The two fluorine atoms are potent electron-withdrawing groups, primarily through a strong inductive effect (-I). This effect decreases the electron density on the phenyl ring, which in turn makes the sulfur atom of the sulfonyl fluoride (–SO₂F) moiety more electrophilic. nih.gov

This increased electrophilicity enhances the susceptibility of the sulfur atom to nucleophilic attack, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. enamine.netrhhz.net Consequently, sulfonyl fluorides bearing electron-withdrawing groups, such as the 3,5-difluoro variant, generally exhibit greater reactivity toward nucleophiles compared to their electron-neutral or electron-rich counterparts. acs.org This principle allows for the fine-tuning of the sulfonyl fluoride's reactivity for specific applications in synthesis and chemical biology. nih.gov For instance, studies profiling the hydrolytic stability and reactivity of various substituted sulfonyl fluorides have shown that electron-withdrawing substituents can accelerate reactions with nucleophilic amino acid residues. nih.govacs.org

The enhanced reactivity also influences selectivity. In a molecule with multiple potential electrophilic sites, the electronically activated 3,5-difluorobenzenesulfonyl group can be targeted with greater selectivity by nucleophiles under specific conditions. This controlled reactivity is crucial for designing covalent inhibitors and chemical probes where specific interactions are desired. enamine.net Several substituted benzene sulfonyl fluoride scaffolds have been noted for possessing a balance of sufficient stability to hydrolysis while maintaining moderate activity toward nucleophiles. enamine.net

The table below illustrates the influence of electronic substituents on the stability of the sulfonyl fluoride group, which is inversely related to its reactivity.

| Compound Derivative | Substituent Type | Relative Hydrolytic Stability (pH 8) |

|---|---|---|

| para-Methoxybenzenesulfonyl Fluoride | Electron-Donating | High |

| Benzenesulfonyl Fluoride | Neutral | Moderate |

| meta-Amidobenzenesulfonyl Fluoride | Electron-Withdrawing | Low |

| para-Amidobenzenesulfonyl Fluoride | Strongly Electron-Withdrawing | Very Low |

This table is a representative illustration based on findings that electron-withdrawing substituents decrease the hydrolytic stability (and thus increase reactivity) of aryl sulfonyl fluorides. nih.gov

Orthogonal Reactivity and Chemoselective Transformations

A key feature of the sulfonyl fluoride group, including in 3,5-Difluorobenzene-1-sulfonyl fluoride, is its remarkable stability, which enables orthogonal reactivity in complex chemical syntheses. nih.gov The sulfur-fluorine bond in the S(VI) oxidation state is exceptionally robust and resistant to a wide range of chemical conditions, including oxidation, reduction, and strong acids. nih.gov This stability allows other functional groups in the molecule to be modified using various synthetic methods without affecting the –SO₂F moiety. For example, the sulfonyl fluoride group is compatible with numerous transformations, from amide and ester formation to transition-metal-catalyzed cross-coupling reactions. researchgate.net

This latent reactivity is a critical aspect of its utility in click chemistry. nih.gov While stable under many conditions, the electrophilicity of the sulfonyl fluoride can be "unleashed" for SuFEx reactions under specific activation conditions, typically involving the use of a base or a bifluoride catalyst. nih.govthieme-connect.com This ability to selectively switch on the reactivity of the –SO₂F group allows for highly chemoselective transformations. A SuFEx reaction can be performed to target the sulfonyl fluoride specifically, even in the presence of other functional groups that might be reactive under different conditions. researchgate.net

The combination of high stability and conditional reactivity makes 3,5-Difluorobenzene-1-sulfonyl fluoride a valuable building block in multi-step synthesis and for the late-stage functionalization of complex molecules. rhhz.net This chemoselectivity ensures that molecular connections are formed only at the desired sulfonyl fluoride hub. ccspublishing.org.cn

The following table summarizes the compatibility of the aryl sulfonyl fluoride group with various common organic reactions, highlighting its orthogonal nature.

| Reaction Type | Reagents/Conditions | Compatibility with –SO₂F Group |

|---|---|---|

| Suzuki Cross-Coupling | Pd Catalyst, Base, Boronic Acid | Compatible researchgate.net |

| Amide Coupling | EDC, HOBt | Compatible researchgate.net |

| Esterification (Fischer) | Acid Catalyst, Alcohol | Compatible nih.gov |

| Nucleophilic Substitution (S_NAr) | Nucleophile (on another site) | Compatible |

| Sulfur(VI) Fluoride Exchange (SuFEx) | Nucleophile, Base Catalyst (e.g., DBU) | Reactive nih.gov |

Defluorosulfonylation Reactions and Carbocation Intermediates

While the most common reaction pathway for aryl sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx), where the fluoride acts as a leaving group, an alternative and unconventional reaction pathway known as defluorosulfonylation has been documented. imperial.ac.uk In this type of reaction, the entire fluorosulfonyl (–SO₂F) group is replaced. A specific example of this is fluorodesulfonylation, where the –SO₂F group is substituted by a fluorine atom. google.com

This transformation can be achieved by heating an aryl sulfonyl fluoride, such as a derivative of benzene trisulfonyl fluoride, with an alkali metal fluoride like potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or sulfolane. google.com The reaction proceeds at temperatures typically between 170°C and 250°C, and its onset is marked by the evolution of sulfur dioxide (SO₂) gas. The proposed mechanism for this reaction is a nucleophilic aromatic substitution, where a fluoride ion attacks the carbon atom attached to the sulfonyl fluoride group, leading to the displacement of the –SO₂F moiety. google.com

The extent of fluorodesulfonylation can be controlled by the stoichiometry of the reagents. For instance, in a molecule with multiple sulfonyl fluoride groups like 1,3,5-benzenetrisulfonyl fluoride, using one equivalent of potassium fluoride can selectively replace a single –SO₂F group with fluorine. google.com This method provides a synthetically useful route to polyfluorinated aromatic compounds. While the provided sources primarily describe a nucleophilic substitution mechanism for this transformation, the term "defluorosulfonylation" can encompass various reactions where the sulfonyl fluoride group acts as a leaving group. imperial.ac.uk The involvement of carbocation intermediates is not indicated in the documented fluorodesulfonylation process via nucleophilic aromatic substitution. google.com

The table below provides examples of fluorodesulfonylation reactions on polysulfonylated benzene rings.

| Starting Material | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3,5-Benzenetrisulfonyl fluoride | KF (1.1 eq.), Dibenzo-18-crown-6, 200°C, 20 min | 3,5-Difluorobenzene-1-sulfonyl fluoride | 49% | google.com |

| 1,3,5-Benzenetrisulfonyl fluoride | KF (cat.), Dibenzo-18-crown-6, 200°C, 20 min | 1,3-Benzenedisulfonyl fluoride, 5-fluoro | 65% | google.com |

| 4,5-Dichloro-1,3-benzenedisulfonyl fluoride | KF, DMF, Reflux | 3-Chloro-4,5-difluorobenzenesulfonyl fluoride | - | google.com |

Applications of 3,5 Difluorobenzene 1 Sulfonyl Fluoride in Organic Synthesis

As a Versatile Building Block for Diverse Sulfur-Containing Compounds

Due to the unique stability-reactivity balance of the sulfonyl fluoride (B91410) group, 3,5-Difluorobenzene-1-sulfonyl fluoride is an exceptional building block for a wide array of sulfur(VI) compounds. ccspublishing.org.cnsigmaaldrich.com This stability ensures its compatibility with various reaction conditions, while the sulfur-fluoride bond can be selectively activated to react with nucleophiles. ccspublishing.org.cnnih.gov This reactivity is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform for reliably connecting molecular fragments. sigmaaldrich.comnih.govmonash.edu In this context, 3,5-Difluorobenzene-1-sulfonyl fluoride serves as a key connective hub, allowing for the facile introduction of the 3,5-difluorobenzenesulfonyl moiety into target molecules.

3,5-Difluorobenzene-1-sulfonyl fluoride is an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and sulfones. The sulfonyl fluoride group is highly resistant to hydrolysis and reduction but reacts chemoselectively and efficiently with specific nucleophiles under appropriate activation, often catalyzed by organic bases. sigmaaldrich.comgoogle.com

Sulfonamides: The reaction with primary or secondary amines yields stable sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents.

Sulfonate Esters: Similarly, reaction with phenols or alcohols, typically in the presence of a base, affords the corresponding sulfonate esters. These esters are not only stable compounds in their own right but can also serve as leaving groups in subsequent nucleophilic substitution reactions.

Sulfones: While less direct, the 3,5-difluorobenzenesulfonyl moiety can be incorporated to form sulfones, often through multi-step sequences or cross-coupling reactions where the sulfonyl group is retained. mdpi.com

The table below illustrates the typical transformations for which 3,5-Difluorobenzene-1-sulfonyl fluoride serves as a precursor.

| Product Class | Nucleophile | General Reaction Conditions | Significance of Product |

| Sulfonamides | Primary/Secondary Amines (R¹R²NH) | Base catalyst (e.g., Et₃N, DBU), Organic Solvent | Core structure in pharmaceuticals, agrochemicals, and probes. ccspublishing.org.cn |

| Sulfonate Esters | Alcohols/Phenols (R-OH) | Base catalyst (e.g., Et₃N), Organic Solvent | Stable linkers, intermediates for further functionalization. ccspublishing.org.cn |

| Sulfones | Organometallic Reagents | Transition-metal catalysis (post-modification) | Stable structural motifs in materials and medicinal chemistry. mdpi.com |

Utilization in Transition-Metal Catalyzed Cross-Coupling Reactions

Aryl sulfonyl fluorides have been identified as viable electrophiles in transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Although more inert than the corresponding sulfonyl chlorides or aryl halides, the carbon-sulfur bond of aryl sulfonyl fluorides can be activated by specific catalyst systems, leading to desulfonative cross-coupling. This approach allows for the formation of new carbon-carbon bonds.

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for aryl sulfonyl fluorides, including electron-deficient systems, to react with boronic acids. researchgate.netresearchgate.net These reactions can proceed under base-free conditions, which is advantageous for substrates with base-sensitive functional groups. researchgate.net Similarly, rhodium-catalyzed processes have been used for the oxidative coupling of arenes with sulfonyl fluoride-containing partners like ethenesulfonyl fluoride, demonstrating the compatibility of the sulfonyl fluoride group with C-H activation strategies. rsc.orgrsc.orgscispace.com Nickel catalysts have also shown promise in coupling reactions involving sulfonyl-containing compounds. mdpi.comacs.orgnih.gov

Given its electron-deficient nature, 3,5-Difluorobenzene-1-sulfonyl fluoride is a suitable candidate for such transformations, serving as a precursor to biaryl compounds where the sulfonyl fluoride group is replaced.

| Coupling Reaction | Metal Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium (e.g., Pd(dppf)Cl₂) | Arylboronic Acids | C(aryl)-C(aryl) |

| Heck-type/Oxidative Coupling | Rhodium (e.g., [Cp*RhCl₂]₂) | Alkenes | C(aryl)-C(alkenyl) |

| Reductive Coupling | Nickel (e.g., NiCl₂(PCy₃)₂) | Aryl Bromides | C(aryl)-C(aryl) |

Role as a Selective Fluorinating Reagent

While the sulfonyl fluoride functional group contains fluorine, its role as a general fluorinating reagent is limited and highly dependent on the molecular structure. Specialized sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF), have been developed as effective reagents for the deoxyfluorination of alcohols. cas.cnucla.edu These reagents convert hydroxyl groups into C-F bonds. cas.cnucla.edu

However, simple, unactivated aryl sulfonyl fluorides like 3,5-Difluorobenzene-1-sulfonyl fluoride are generally not employed for this purpose. The reactivity profile of these compounds is dominated by nucleophilic attack at the sulfur atom rather than fluoride transfer. Research has shown that electron-rich sulfonyl fluorides tend to form stable sulfonate esters, while highly reactive reagents like PBSF are needed for less reactive alcohols. ucla.edu Therefore, the primary application of 3,5-Difluorobenzene-1-sulfonyl fluoride in synthesis is as a stable electrophilic building block for the introduction of the 3,5-difluorobenzenesulfonyl group, not as a reagent for deoxyfluorination. mdpi.com

Synthesis of Complex Molecular Architectures and Functionalized Derivatives

The stability and predictable reactivity of 3,5-Difluorobenzene-1-sulfonyl fluoride make it an ideal reagent for incorporation into complex, highly functionalized molecules. Its ability to react selectively with nucleophiles like amines and phenols allows for its integration into larger scaffolds without disturbing other sensitive functional groups. ccspublishing.org.cn

This is particularly valuable in medicinal chemistry and materials science, where the 3,5-difluorobenzenesulfonyl moiety can be introduced to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The strong electron-withdrawing nature of the fluorinated ring and the sulfonyl group can influence the electronic properties of the entire molecule. The robust nature of the resulting sulfonamide or sulfonate ester linkage ensures the integrity of the final architecture. ccspublishing.org.cnsigmaaldrich.com

Applications in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. ccspublishing.org.cnresearchgate.net The sulfonyl fluoride group is particularly well-suited for LSF strategies. ccspublishing.org.cn

One approach involves the late-stage introduction of a sulfonyl fluoride moiety onto a complex molecule, which can then be used as a "handle" for further diversification via SuFEx chemistry. ccspublishing.org.cn Alternatively, and more directly relevant to 3,5-Difluorobenzene-1-sulfonyl fluoride, is its use in reacting with a nucleophilic site (e.g., an amine or phenol) on an existing complex scaffold. The high stability of the reagent allows it to be used under mild conditions compatible with the delicate functionalities often present in drug candidates or natural products. This allows for the direct and reliable attachment of the 3,5-difluorobenzenesulfonyl group, enabling chemists to explore its impact on biological activity. acs.org

Applications in Chemical Biology and Medicinal Chemistry

Sulfonyl Fluorides as Covalent Probes and Electrophilic Warheads

Sulfonyl fluorides (SFs) are considered privileged electrophilic warheads in chemical biology due to their balance of aqueous stability and reactivity towards protein nucleophiles. nih.gov This allows them to function effectively as covalent probes for studying protein function and as warheads for developing targeted covalent inhibitors. nih.govnih.gov The reactivity of the S(VI)-F bond can be finely tuned by modifying the electronic properties of the aryl ring, enabling the rational design of probes with specific reactivity profiles. rsc.org

The sulfonyl fluoride (B91410) group is a key component in the design of molecules for the irreversible labeling and modulation of protein targets. nih.gov When incorporated into a ligand that binds to a specific protein, the sulfonyl fluoride can react with a nearby nucleophilic amino acid residue, forming a stable covalent bond. This irreversible binding can lead to potent and prolonged modulation of the protein's activity. The stability of the resulting sulfonyl-protein linkage is a key advantage over other electrophiles. rsc.org

A significant advantage of sulfonyl fluorides is their ability to target a wide range of nucleophilic amino acid residues beyond the commonly targeted cysteine. nih.gov Depending on the protein microenvironment and the specific orientation of the sulfonyl fluoride warhead, it can react with the side chains of tyrosine, lysine, histidine, serine, threonine, and to a lesser extent, cysteine and arginine. nih.govrsc.orgnih.gov While sulfonyl fluorides can react with cysteine, the resulting adduct is often unstable. rsc.org This broad reactivity expands the scope of proteins that can be targeted with covalent inhibitors. nih.gov

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid Residue | Reactivity with Sulfonyl Fluorides | Stability of Adduct | Reference |

|---|---|---|---|

| Tyrosine | Yes | Stable | rsc.org |

| Lysine | Yes | Stable | rsc.org |

| Histidine | Yes | Stable | nih.gov |

| Serine | Yes | Stable | nih.gov |

| Threonine | Yes | Stable | nih.gov |

| Cysteine | Yes | Unstable | rsc.org |

The principles of rational drug design can be applied to develop selective covalent binders and inhibitors incorporating a sulfonyl fluoride warhead. By optimizing the non-covalent interactions between the ligand scaffold and the target protein, the sulfonyl fluoride can be positioned in close proximity to a specific nucleophilic residue, enhancing the rate and selectivity of the covalent reaction. nih.gov This approach allows for the development of highly selective inhibitors that can distinguish between closely related proteins. The tunability of the sulfonyl fluoride's reactivity through electronic modifications on the aromatic ring further aids in the design of selective probes. rsc.org

Enzyme Inhibition Studies (e.g., Serine Protease Inhibitors)

Sulfonyl fluorides have a long history of use as inhibitors of serine proteases. nih.gov The active site of serine proteases contains a highly reactive serine residue that readily attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonyl-enzyme adduct and irreversible inhibition of the enzyme. nih.govnih.gov Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are classic examples of sulfonyl fluoride-based serine protease inhibitors. nih.govresearchgate.net The principles learned from these early inhibitors are now being applied to develop more selective and potent inhibitors for a variety of serine proteases involved in human diseases.

Application in Target Identification and Validation

Sulfonyl fluoride-based probes are valuable tools for target identification and validation in drug discovery. nih.gov These probes can be used in activity-based protein profiling (ABPP) experiments to identify the protein targets of a bioactive small molecule. nih.gov By attaching a reporter tag (e.g., a biotin or a fluorescent dye) to a sulfonyl fluoride probe, researchers can covalently label the protein targets in a complex biological sample, such as a cell lysate or even in living cells. The labeled proteins can then be enriched and identified using mass spectrometry-based proteomics. This approach has been successfully used to identify novel targets and to validate the engagement of a drug with its intended target. nih.gov

Bioconjugation Strategies Utilizing SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry, utilizes the unique reactivity of the S-F bond for bioconjugation. bldpharm.com This reaction involves the exchange of the fluoride ion on a sulfonyl fluoride with a nucleophile, such as an amine or a phenol (B47542), to form a stable covalent bond. The high efficiency, broad scope, and biocompatibility of the SuFEx reaction make it an attractive strategy for bioconjugation. bldpharm.com Sulfonyl fluoride-containing molecules can be used to label proteins, peptides, and other biomolecules with high specificity and yield. This technology has significant potential for applications in areas such as antibody-drug conjugates, protein labeling for imaging, and the creation of novel biomaterials. nih.govmonash.edu

Radiolabeling Applications for Positron Emission Tomography (PET) Imaging

Extensive searches of scientific literature and databases did not yield specific research findings or detailed data on the application of 3,5-Difluorobenzene-1-sulfonyl fluoride for radiolabeling in Positron Emission Tomography (PET) imaging. While the broader class of sulfonyl fluorides has been investigated for its potential in PET radiochemistry, particularly through sulfur [18F]fluoride exchange ([18F]SuFEx) reactions, no studies detailing the use of 3,5-Difluorobenzene-1-sulfonyl fluoride for the development of PET tracers were identified.

Consequently, there is no available information on specific biomolecules that have been radiolabeled with this compound, nor are there any reported research findings or data tables related to its use in PET imaging applications.

Applications in Materials Science and Polymer Chemistry

Incorporation of Fluorine and Sulfonyl Functionalities into Polymeric Materials

The introduction of fluorine and sulfonyl groups into polymer structures imparts a range of desirable properties. Fluorination of polymers is a well-established strategy to enhance thermal stability, chemical resistance, hydrophobicity, and to lower the dielectric constant. researchgate.net The sulfonyl fluoride (B91410) group (-SO2F) is exceptionally stable under many conditions yet can be selectively activated to react with nucleophiles, making it a powerful functional handle. ccspublishing.org.cnsigmaaldrich.com

Monomers derived from 3,5-difluorobenzenesulfonyl chloride, the direct precursor to 3,5-difluorobenzene-1-sulfonyl fluoride, have been used to synthesize poly(arylene ether)s. researchgate.net In these architectures, the fluorine atoms on the benzene (B151609) ring activate the molecule for nucleophilic aromatic substitution, facilitating polymerization, while the sulfonyl-containing group is incorporated as a pendant moiety. researchgate.net This allows for the creation of polymers where the backbone integrity is maintained while providing a reactive site for further functionalization. researchgate.net The presence of fluorine significantly influences the final properties of the material. For instance, highly fluorinated polyethers are known for their solubility, hydrophobicity, and low dielectric constants. researchgate.net

Table 1: Impact of Fluorine and Sulfonyl Groups on Polymer Properties

| Functional Group | Property Enhancement | Rationale |

|---|---|---|

| Fluorine | Increased thermal stability, chemical resistance, hydrophobicity. researchgate.net | The high strength of the C-F bond and the low polarizability of fluorine atoms. |

| Lower dielectric constant. researchgate.net | The electronegativity of fluorine reduces the polarizability of the polymer chains. | |

| Sulfonyl Fluoride (-SO2F) | Provides a reactive handle for modification. ccspublishing.org.cn | The S-F bond is stable but can be activated for "click" type reactions like SuFEx. ccspublishing.org.cnsigmaaldrich.com |

| Serves as a connective hub in polymerization. ccspublishing.org.cn | Can be used in step-growth polymerization to form polysulfonates and polysulfates. |

Synthesis of High-Molecular Weight Polymers and Polysulfonates via SuFEx

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has become a cornerstone of modern polymer chemistry, recognized for its efficiency, reliability, and broad scope. researchgate.netbldpharm.com This click chemistry reaction allows for the formation of robust S-O or S-N linkages by reacting a sulfonyl fluoride with a silyl (B83357) ether or an amine, respectively. bldpharm.comosti.gov Bifunctional monomers containing sulfonyl fluoride groups, such as derivatives of 3,5-difluorobenzene-1-sulfonyl fluoride, can be polymerized with corresponding bis-silyl ethers or other nucleophiles to generate high-molecular-weight polysulfonates and polysulfates. nih.gov

The SuFEx polymerization process is often catalyzed by bases or bifluoride salts, which enables the reaction to proceed efficiently under mild conditions. nih.gov This control allows for the synthesis of polymers with predictable molecular weights and low polydispersity. escholarship.org The resulting polysulfonates and polysulfates are noted for their impressive thermal stability and hydrolytic resistance, making them suitable for high-performance applications. escholarship.org The development of chain-growth SuFEx polycondensation methods has further enhanced the ability to control polymer molecular weight and dispersity with precision. escholarship.org

Table 2: Overview of SuFEx Polymerization

| Feature | Description | Significance |

|---|---|---|

| Reaction Type | Click Chemistry | High yield, minimal byproducts, bio-orthogonal capabilities. bldpharm.com |

| Key Reactants | Sulfonyl Fluorides (e.g., Ar-SO2F), Silyl Ethers (e.g., Ar-O-SiR3) | Forms stable sulfonate ester linkages (-SO2-O-). osti.gov |

| Catalysts | Lewis bases (e.g., DBU, Et3N), bifluoride salts. nih.gov | Enables reaction under mild conditions and can broaden the scope to include sensitive functional groups. nih.gov |

| Resulting Polymers | Polysulfonates, Polysulfates | High thermal and hydrolytic stability. escholarship.orgescholarship.org |

| Control | Chain-growth mechanisms allow for precise control over molecular weight and dispersity. escholarship.org | Enables the synthesis of well-defined polymer architectures. |

Development of Functional Polymers with Tailored Properties

The use of 3,5-difluorobenzene-1-sulfonyl fluoride as a monomer or functionalizing agent allows for the development of polymers with precisely tailored properties. The inherent characteristics of the difluorinated aromatic ring combined with the versatile reactivity of the sulfonyl fluoride group provide a powerful toolkit for polymer design.

The fluorine atoms contribute to low surface energy, hydrophobicity, and enhanced thermal stability. researchgate.net For example, a series of poly(arylene ether)s synthesized from N,N-diethyl-3,5-difluorobenzene sulfonamide exhibited moderate thermal stability and were completely amorphous. researchgate.net The properties of such polymers can be fine-tuned by selecting different bisphenol co-monomers, which alters the glass transition temperature and other mechanical properties. researchgate.net

Furthermore, the sulfonyl fluoride group itself is a key functional moiety. Polymers bearing pendant -SO2F groups can be considered "functional polymers" ready for subsequent modification. acs.org This allows for the creation of a single polymer backbone that can be later diversified into a library of materials with different functionalities by reacting the sulfonyl fluoride handles with various nucleophiles. acs.orgacs.org This approach is highly modular and efficient for creating materials with specific properties for targeted applications.

Post-Polymerization Modification Using Sulfonyl Fluoride Handles

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional materials that may be inaccessible through direct polymerization of functional monomers. osti.gov The sulfonyl fluoride group is an ideal handle for PPM due to its unique reactivity profile: it is largely inert during many polymerization processes but can be activated for SuFEx reactions under specific catalytic conditions. ccspublishing.org.cnacs.org

Polymers containing sulfonyl fluoride side chains can be treated with a variety of nucleophiles, such as silyl ethers or amines, to attach new functional groups quantitatively and selectively. acs.orgacs.org This has been demonstrated on functional polystyrenes and polyacrylamides, where fluorescent dyes were attached to the polymer backbone via SuFEx chemistry. osti.govacs.org The orthogonality of the SuFEx reaction allows it to be performed alongside other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling multiple, distinct modifications to be made to the same polymer chain under mild conditions. osti.govacs.org This versatility is critical for creating complex, multifunctional materials. acs.org

Table 3: Examples of Post-Polymerization Modification via SuFEx

| Polymer Backbone | Nucleophile/Functional Moiety | Attached Functional Group | Reference |

|---|---|---|---|

| Polystyrene with -SO2F side chains | Silyl ether-functionalized fluorescent dye | Fluorescent dye via sulfonate linkage | osti.govacs.org |

| Polyacrylamide with -SO2F side chains | Silyl ether-functionalized fluorescent dye | Fluorescent dye via sulfonate linkage | osti.govacs.org |

| Polymer brushes with aromatic sulfonyl fluorides | Silyl ether derivatives (aryl, alkyl, benzyl) | Aryl, alkyl, or benzyl (B1604629) groups via sulfonate linkage | acs.org |

Applications in Surface Coatings and Advanced Functional Materials

The unique properties of polymers derived from or functionalized with 3,5-difluorobenzene-1-sulfonyl fluoride lead to their application in advanced materials and surface coatings. The presence of fluorine is highly desirable for surface modification, as it can create surfaces with low energy, hydrophobicity, and resistance to fouling. rsc.org Fluorinated zwitterionic polymers, for instance, have been used as surface coatings that exhibit impressive resistance to protein fouling. rsc.org

Polymers synthesized via SuFEx chemistry, such as polysulfonates, possess high thermal stability, making them candidates for advanced functional materials used in demanding environments. wiley.com The ability to precisely tailor the functionality of these polymers through PPM opens up possibilities in various fields, including optoelectronics and life sciences. escholarship.org For example, polymers exhibiting aggregation-induced emission (AIE) have been created using SuFEx chemistry, which have potential applications in sensors and imaging. escholarship.org The robust and versatile nature of the chemistry involving sulfonyl fluorides makes it a valuable tool for creating the next generation of advanced materials. wiley.com

Computational and Theoretical Studies of Aryl Sulfonyl Fluorides

Mechanistic Modeling of Sulfonyl Fluoride (B91410) Reactivity and Selectivity

The reactivity of aryl sulfonyl fluorides is a subject of significant interest, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. imperial.ac.ukacs.org Computational modeling, primarily using Density Functional Theory (DFT), has been instrumental in understanding the mechanisms governing their reactions.

Mechanistic studies have explored the factors influencing the selective reactivity of sulfonyl fluorides with various nucleophiles. nih.gov For instance, in reactions with amines, computational analysis can help elucidate the reaction pathways, distinguishing between substitution at the sulfonyl group (SuFEx) and aromatic nucleophilic substitution (SNA r). dntb.gov.ua The models can predict transition state energies and activation barriers, providing a rationale for the observed chemoselectivity under different reaction conditions. nih.gov

A key aspect of mechanistic modeling is understanding the role of catalysts and reagents. For example, in the synthesis of aryl sulfonyl fluorides, computational investigations have detailed the catalytic cycle of Bi(III) redox-neutral catalysis, revealing the energetics of transmetallation and SO2 insertion steps. nih.gov Such models are crucial for optimizing reaction conditions and for the rational design of new and more efficient catalysts. nih.gov

The following table summarizes key parameters often derived from mechanistic modeling of aryl sulfonyl fluoride reactions:

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy indicates a faster reaction rate. |

| Reaction Energy (ΔGr) | The overall free energy change of a reaction. | A negative value indicates a thermodynamically favorable reaction. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bond-making and bond-breaking processes. |

| Intermediate Stability | The relative energy of any transient species formed during the reaction. | Helps to understand the step-wise nature of the mechanism. |

Electronic Structure Investigations of the S-F Bond and Aromatic System Interactions

The unique stability and reactivity of the sulfonyl fluoride moiety are deeply rooted in its electronic structure. nih.gov The strong sulfur-fluorine (S-F) bond is a defining feature, rendering sulfonyl fluorides more robust towards hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. nih.govmdpi.com

Computational studies, including analysis of molecular orbitals and charge distributions, have provided a quantitative understanding of the S-F bond. The high electronegativity of the fluorine atom and the electron-withdrawing nature of the sulfonyl group lead to a highly polarized bond. This polarization, however, does not necessarily translate to high reactivity under all conditions, a subtlety that electronic structure calculations can help to explain. bac-lac.gc.ca

The interaction between the sulfonyl fluoride group and the aromatic ring is another critical aspect. The two fluorine atoms on the benzene (B151609) ring in 3,5-Difluorobenzene-1-sulfonyl fluoride are expected to have a significant impact on the electronic properties of the molecule. These electron-withdrawing groups can influence the electrophilicity of the sulfur atom and the reactivity of the aromatic ring itself.

Hirshfeld surface analysis, a computational tool, has been used to visualize and quantify intermolecular interactions in the crystal structures of aryl sulfonyl fluorides. nih.gov This method can reveal the nature and extent of non-covalent interactions involving the fluorine atom and the sulfonyl oxygens, which can influence the solid-state packing and properties of the compound. nih.gov

Application of Computational Chemistry for Predicting Reaction Outcomes

The predictive power of computational chemistry is being increasingly harnessed to forecast the outcomes of chemical reactions. In the realm of sulfonyl fluorides, machine learning algorithms trained on experimental data have shown promise in predicting reaction yields and identifying optimal reaction conditions. princeton.edunih.govucla.edu

By analyzing a large dataset of reactions involving various sulfonyl fluorides, bases, and substrates, machine learning models can identify complex patterns and relationships that are not immediately obvious to a human chemist. ucla.edu This approach allows for the a priori prediction of the feasibility and efficiency of a transformation, thereby accelerating the discovery and optimization of new synthetic methods. princeton.edunih.govucla.edu

For instance, in the deoxyfluorination of alcohols using sulfonyl fluorides, a machine learning model could predict the best combination of a specific sulfonyl fluoride and base to achieve a high yield for a new alcohol substrate. princeton.edunih.govucla.edu This predictive capability is invaluable for navigating the multidimensional space of reaction parameters. ucla.edu

The following table illustrates the type of data used to train such predictive models:

| Substrate | Sulfonyl Fluoride Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

| Alcohol A | Reagent 1 | Base X | Toluene | 80 | 95 |

| Alcohol B | Reagent 2 | Base Y | Acetonitrile | 60 | 78 |

| Alcohol C | Reagent 1 | Base Z | Dichloromethane | 25 | 45 |

| Alcohol D | Reagent 3 | Base X | Tetrahydrofuran | 50 | 88 |

Conformational Analysis and Stereoelectronic Effects on Chemical Behavior

The three-dimensional structure and conformational preferences of a molecule can have a profound influence on its reactivity and physical properties. For aryl sulfonyl fluorides, conformational analysis can reveal the preferred orientation of the sulfonyl fluoride group relative to the aromatic ring.

Computational methods, such as DFT calculations, are routinely used to determine the relative energies of different conformers and the energy barriers to rotation around single bonds. nih.gov In the case of 3,5-Difluorobenzene-1-sulfonyl fluoride, the rotation around the C-S bond would be a key conformational feature to investigate.

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, also play a crucial role in determining molecular conformation and reactivity. researchgate.net For example, hyperconjugative interactions between filled and empty orbitals can stabilize certain conformations over others. In fluorinated organic molecules, effects such as the gauche effect can significantly influence the conformational landscape. researchgate.netnih.gov While specific studies on 3,5-Difluorobenzene-1-sulfonyl fluoride are not prevalent, the principles derived from the study of other fluorinated compounds can provide valuable insights. nih.govresearchgate.net

Understanding the interplay of steric and electronic factors is critical. For instance, the stability of the S-F bond in aryl sulfonyl fluorides has been shown to be influenced by both electronic effects of substituents on the aromatic ring and steric hindrance around the sulfonyl fluoride group. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Catalytic Systems for Synthesis

While established methods for the synthesis of aryl sulfonyl fluorides exist, the development of more efficient, sustainable, and versatile catalytic systems remains a key objective. Current research in the broader field of sulfonyl fluoride (B91410) synthesis points towards several promising directions that could be applied to the specific production of 3,5-Difluorobenzene-1-sulfonyl fluoride.

Future efforts will likely concentrate on:

Metal-Catalyzed Cross-Coupling: Expanding upon existing palladium-catalyzed methods that convert aryl bromides and iodides into aryl sulfonyl fluorides, new research could focus on developing catalysts with higher turnover numbers, lower catalyst loadings, and broader substrate compatibility. acs.orgrhhz.net

Radical-Mediated Fluorosulfonylation: Recent advancements in generating sulfonyl radicals offer a powerful alternative for C-S bond formation. acs.orgrsc.org Catalytic systems that can efficiently generate the 3,5-difluorobenzenesulfonyl radical and couple it with appropriate partners would represent a significant step forward.

Organocatalysis: The use of organocatalysts, such as 1-hydroxybenzotriazole (B26582) (HOBt), has been shown to activate the S-F bond for nucleophilic substitution. acs.orgchemrxiv.org Further exploration into organocatalytic methods for the synthesis of the sulfonyl fluoride itself from precursors like sulfonic acids or their salts could provide metal-free and milder reaction conditions. rhhz.net

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of 3,5-Difluorobenzene-1-sulfonyl fluoride could offer improved safety, scalability, and efficiency compared to batch processes.

A comparative look at emerging catalytic strategies is presented below:

| Catalytic Strategy | Potential Advantages for 3,5-Difluorobenzene-1-sulfonyl fluoride Synthesis | Key Research Focus |

| Metal-Catalysis | High efficiency, direct conversion from readily available aryl halides. acs.orgrhhz.net | Lowering catalyst loading, expanding to cheaper metals (e.g., copper, nickel). |

| Radical Pathways | Access to alternative reaction pathways, potential for late-stage functionalization. acs.orgrsc.org | Development of efficient radical initiators and control over selectivity. |

| Organocatalysis | Metal-free conditions, milder reaction profiles, enhanced sustainability. acs.orgchemrxiv.org | Discovery of novel organocatalysts with high turnover and broad applicability. |

Expanding the Substrate Scope and Functional Group Tolerance in SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation click chemistry reaction, valued for its reliability and the stability of the resulting linkage. researchgate.netsigmaaldrich.com The 3,5-difluorophenylsulfonyl moiety is an attractive building block for SuFEx chemistry due to its electronic properties. Future research will aim to push the boundaries of its application by expanding the range of compatible nucleophiles and functional groups.

Key areas for exploration include:

Reaction with Challenging Nucleophiles: While SuFEx with amines and phenols is well-established, developing protocols for efficient reaction with less reactive nucleophiles, such as hindered alcohols or specific carbon nucleophiles, will broaden its synthetic utility. ccspublishing.org.cn

Bioconjugation on Complex Molecules: A major focus will be on applying SuFEx chemistry with 3,5-Difluorobenzene-1-sulfonyl fluoride for the late-stage functionalization of complex biomolecules like proteins, peptides, and carbohydrates. nih.gov This requires exquisite control over selectivity to modify specific residues (e.g., tyrosine, lysine, histidine) without affecting other sensitive functionalities. nih.govrsc.org

Orthogonal Reactivity: Investigating the orthogonality of the 3,5-difluorophenylsulfonyl fluoride group with other click chemistry reactions will enable the development of multi-functional molecules and materials through sequential modification strategies. ccspublishing.org.cn The stability of the sulfonyl fluoride group makes it an ideal candidate for incorporation into monomers for subsequent post-polymerization modification. researchgate.net

The tolerance of SuFEx chemistry to various functional groups is a critical aspect of its utility.

| Functional Group Class | General Tolerance in SuFEx | Future Research Goal for 3,5-Difluorobenzene-1-sulfonyl fluoride |

| Alcohols/Phenols | Generally reactive, especially with activation. researchgate.net | Achieving selective reaction in the presence of multiple hydroxyl groups. |

| Amines | Highly reactive. researchgate.net | Controlling selectivity between primary/secondary amines and other nucleophiles. |

| Thiols | Can be reactive. | Developing conditions for chemoselective ligation in cysteine-containing peptides. |

| Carbonyls (Aldehydes, Ketones) | Generally tolerated. nih.gov | Ensuring inertness under various catalytic conditions for complex molecule synthesis. |

| Carboxylic Acids | Generally tolerated. nih.gov | Application in peptide synthesis and modification without side reactions. |

Rational Design of Next-Generation Sulfonyl Fluoride-Based Reagents and Probes

The 3,5-difluorophenylsulfonyl group is a "privileged" warhead for covalent inhibitors and chemical probes. mdpi.comnih.gov Its ability to form stable covalent bonds with nucleophilic amino acid residues beyond cysteine—such as tyrosine, lysine, serine, and histidine—opens up a vast portion of the proteome for therapeutic intervention and study. rsc.orgacs.org

Future research will focus on the rational design of sophisticated molecular tools:

Activity-Based Protein Profiling (ABPP): Designing probes based on the 3,5-difluorophenylsulfonyl fluoride scaffold to map the activity of entire enzyme families within complex biological systems. nih.gov

Targeted Covalent Inhibitors (TCIs): Incorporating the 3,5-difluorophenylsulfonyl fluoride moiety into small molecules designed to bind specifically to the active site of a target protein, leading to irreversible inhibition. rsc.orgnih.gov Structure-based design will be crucial for tuning reactivity and achieving high selectivity. nih.gov

Photo-activatable Probes: Developing reagents where the reactivity of the sulfonyl fluoride is masked and can be "turned on" with light, allowing for precise spatial and temporal control over protein labeling.

18F-Radiolabeling for PET Imaging: Leveraging the S-F bond for isotopic exchange to create 18F-labeled tracers for Positron Emission Tomography (PET), enabling the in vivo imaging of biological targets. nih.govnih.gov

Exploration of Advanced Applications in Macromolecular and Supramolecular Chemistry

The stability and connective power of the sulfonyl group make 3,5-Difluorobenzene-1-sulfonyl fluoride an attractive monomer or functional handle for materials science.

Emerging opportunities lie in:

High-Performance Polymers: The polycondensation of bis-sulfonyl fluorides with bis-phenols (via SuFEx) yields polysulfonates, a class of polymers with potentially high thermal stability and excellent mechanical properties. rsc.orgrsc.org Investigating the properties of polymers derived from 3,5-difluorinated monomers is a promising area.

Functional Polymer Brushes: Using 3,5-Difluorobenzene-1-sulfonyl fluoride derivatives to modify surfaces and create polymer brushes. The sulfonyl fluoride groups can then be used as reactive handles for post-polymerization modification, allowing for the tailored design of surface properties. researchgate.netrsc.org

Supramolecular Assembly: While direct research is limited, the fluorine atoms on the benzene (B151609) ring can potentially participate in non-covalent interactions, such as halogen bonding or hydrogen bonding. nih.gov Exploring the use of 3,5-difluorophenylsulfonyl-containing molecules as building blocks for designing self-assembling supramolecular structures is a novel research direction.

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

The complexity of chemical reactions, with their numerous variables, presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). ucla.eduprinceton.edu These computational tools can analyze vast datasets to identify patterns and predict outcomes, accelerating the pace of research and development.

Future integration of AI/ML in the context of 3,5-Difluorobenzene-1-sulfonyl fluoride could involve:

Reaction Condition Prediction: Training ML models on datasets of SuFEx reactions to predict the optimal catalyst, solvent, and temperature for a given substrate, thereby minimizing the need for extensive experimental screening. digitellinc.comdigitellinc.comnih.gov

Yield Prediction: Developing algorithms that can accurately predict the yield of a reaction involving 3,5-Difluorobenzene-1-sulfonyl fluoride based on the structures of the reactants and the reaction conditions. ucla.eduacs.orgresearchgate.net

De Novo Design of Reagents and Probes: Using generative models to design novel covalent probes and inhibitors based on the 3,5-difluorophenylsulfonyl scaffold with desired properties, such as target affinity and selectivity.

Mechanism Elucidation: Employing computational chemistry and ML to model reaction pathways and transition states, providing deeper insights into the mechanism of SuFEx and other reactions involving sulfonyl fluorides. arxiv.org

The synergy between experimental chemistry and computational modeling promises to unlock the full potential of 3,5-Difluorobenzene-1-sulfonyl fluoride in the years to come.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 3,5-Difluorobenzene-1-sulfonyl fluoride?

- Methodology : Synthesis typically involves sulfonation and fluorination steps. A common precursor is 3,5-Difluorobenzene-1-sulfonyl chloride (CAS 210532-25-5), which can undergo halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions . One-step synthetic strategies, leveraging databases like REAXYS for reaction optimization, may streamline precursor selection and reaction conditions .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using GC-MS or HPLC.

Q. What analytical techniques are effective for characterizing 3,5-Difluorobenzene-1-sulfonyl fluoride?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for identifying fluorine environments.

- Infrared (IR) Spectroscopy : Compare experimental IR spectra with NIST reference data (e.g., InChIKey: OYZWEOORLJBPMA-UHFFFAOYSA-N for related fluorinated compounds) to confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling 3,5-Difluorobenzene-1-sulfonyl fluoride?

- Precautions : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation.

- Waste Management : Collect fluorinated waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3,5-Difluorobenzene-1-sulfonyl fluoride?

- Approach : Cross-validate data using multiple techniques (e.g., / NMR, X-ray crystallography). Reference NIST Standard Reference Database 69 for spectral benchmarks .

- Case Study : Discrepancies in NMR shifts may arise from solvent effects or impurities; replicate measurements under controlled conditions.

Q. What computational tools predict the reactivity of 3,5-Difluorobenzene-1-sulfonyl fluoride in nucleophilic substitutions?

- Methods : Density Functional Theory (DFT) calculations assess transition states and charge distribution. Databases like PISTACHIO and REAXYS provide kinetic/thermodynamic parameters for reaction modeling .

- Example : Simulate the activation energy for hydrolysis versus aminolysis to prioritize reaction pathways.

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound?

- Mechanistic Insight : The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the sulfonyl group, favoring nucleophilic attack at the sulfur center. Regioselectivity in further functionalization (e.g., Suzuki coupling) is guided by the meta-directing effects of fluorine .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.